
Tin Sn-113
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tin Sn-113, also known as Tin-113, is a radioactive isotope of tin with a mass number of 113. It has an atomic number of 50, which means it contains 50 protons and 63 neutrons in its nucleus. Tin-113 has an isotopic mass of approximately 112.9051758 atomic mass units and a half-life of about 115.09 days . This isotope is used in various scientific research applications due to its unique properties.
Preparation Methods
Tin-113 can be produced through neutron capture reactions involving antimony-113. The reaction involves bombarding antimony-113 with neutrons, which results in the formation of tin-113 through a beta decay process . This method is commonly used in laboratories to synthesize tin-113 for research purposes. Industrial production methods may involve similar neutron capture processes, but on a larger scale to meet the demand for this isotope in various applications.
Chemical Reactions Analysis
Tin-113 undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include halogens, acids, and bases. For example, tin-113 can react with chlorine to form tin(IV) chloride, a common oxidation reaction. In reduction reactions, tin-113 can be reduced to its metallic form using reducing agents such as hydrogen or carbon. Substitution reactions involving tin-113 often result in the formation of organotin compounds, which are widely used in industrial applications .
Scientific Research Applications
Mechanism of Action
The mechanism of action of tin-113 involves its radioactive decay, which emits beta particles. These beta particles can interact with surrounding molecules and atoms, causing ionization and other chemical changes. In biological systems, the beta particles emitted by tin-113 can be used to target specific cells or tissues, allowing for precise imaging or treatment. The molecular targets and pathways involved in these processes depend on the specific application and the chemical form of tin-113 used .
Comparison with Similar Compounds
Tin-113 can be compared with other isotopes of tin, such as tin-112, tin-114, and tin-115. Each of these isotopes has unique properties and applications:
Tin-112: A stable isotope of tin with a mass number of 112.
Tin-114: Another stable isotope of tin with a mass number of 114.
Tin-113 is unique due to its radioactive properties, which make it suitable for applications that require radioactive tracers or radiopharmaceuticals. Its relatively short half-life also makes it ideal for certain medical and industrial applications where rapid decay is advantageous .
Properties
CAS No. |
13966-06-8 |
|---|---|
Molecular Formula |
Sn |
Molecular Weight |
112.90518 g/mol |
IUPAC Name |
tin-113 |
InChI |
InChI=1S/Sn/i1-6 |
InChI Key |
ATJFFYVFTNAWJD-VENIDDJXSA-N |
SMILES |
[Sn] |
Isomeric SMILES |
[113Sn] |
Canonical SMILES |
[Sn] |
Synonyms |
113Sn radioisotope Sn-113 radioisotope Tin-113 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


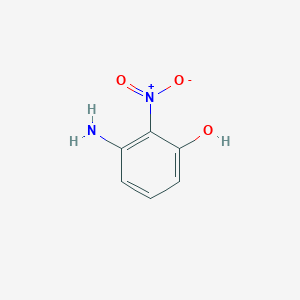
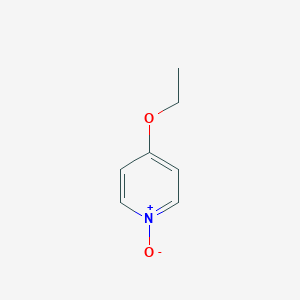
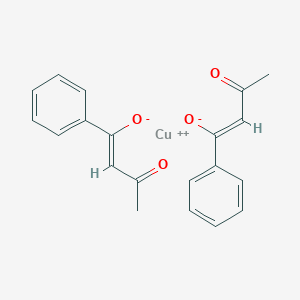
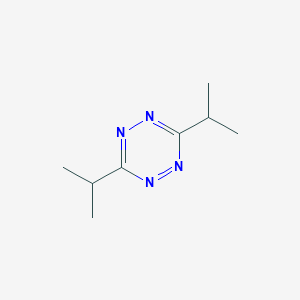
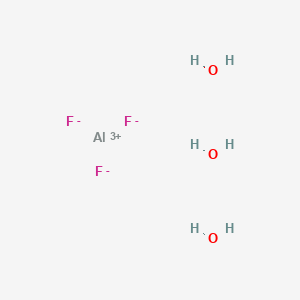
![(1S,3S,6'R,7S,8Z,15R,16R,17S,18R,19R,20S,21R,22E,26S,28R,30R)-17-[(2S,5S,6S)-5-(dimethylamino)-6-methyloxan-2-yl]oxy-3,15,16,18,20,21-hexahydroxy-6'-[(2R)-2-hydroxybutyl]-5,5,15,19,21,30-hexamethylspiro[4,25,29-trioxatricyclo[24.3.1.03,7]triaconta-8,22-diene-28,2'-oxane]-24-one](/img/structure/B83354.png)
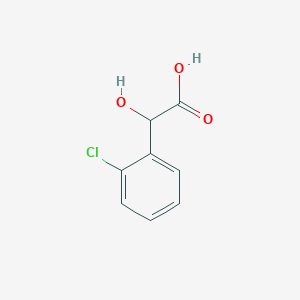
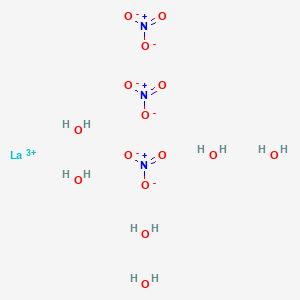
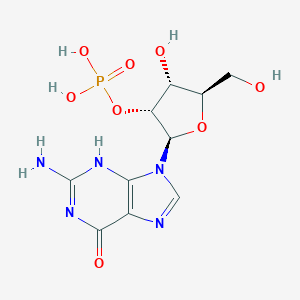
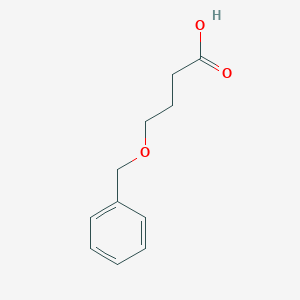
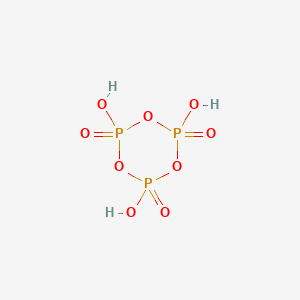
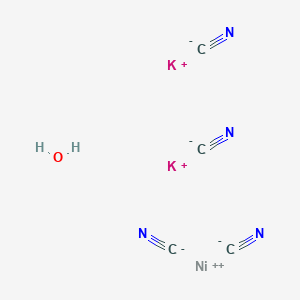
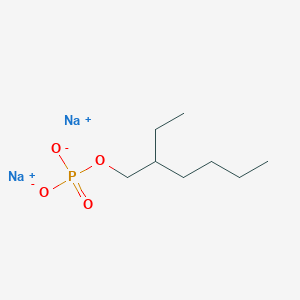
![[(1R,2R,4S,5S)-4-acetyloxy-6-oxabicyclo[3.1.0]hexan-2-yl] acetate](/img/structure/B83368.png)
